molecular formula C11H10N2O4 B2754003 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene CAS No. 1359730-93-0

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene

Cat. No.: B2754003
CAS No.: 1359730-93-0
M. Wt: 234.211
InChI Key: IPKWZAYYRGUZMQ-KPKJPENVSA-N
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Description

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene is an organic compound characterized by its unique structure, which includes a cyclopropylcarbonyl group, an oxime moiety, and a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene typically involves the reaction of cyclopropylcarbonyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-aminobenzene.

    Substitution: Formation of various substituted nitrobenzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block in the development of new materials with specific properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime moiety can form hydrogen bonds and interact with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropylcarbonyl group adds steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-aminobenzene: Similar structure but with an amine group instead of a nitro group.

    1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    2-(Cyclopropylcarbonyl)oxy-3-nitrobenzene: Lacks the oxime moiety, affecting its reactivity and applications.

Uniqueness: 1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-11(9-4-5-9)17-12-7-8-2-1-3-10(6-8)13(15)16/h1-3,6-7,9H,4-5H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKWZAYYRGUZMQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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